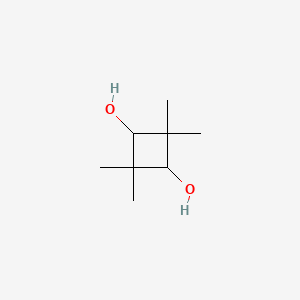

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHZNSUOHCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044908, DTXSID301263004 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3010-96-6, 2694-23-7, 3039-96-1 | |

| Record name | Tetramethyl-1,3-cyclobutanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3010-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis and Trans Isomers of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

Abstract

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is a cycloaliphatic diol that has emerged as a critical monomer in the development of high-performance polyesters, offering a robust alternative to materials based on bisphenol A (BPA).[1] The utility of CBDO is intrinsically linked to the stereochemistry of its hydroxyl groups, which can exist in either a cis or trans configuration. These isomers, while structurally similar, impart distinct and significant differences in the physical and mechanical properties of the resulting polymers. This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and application of the cis and trans isomers of CBDO, tailored for researchers, scientists, and professionals in the field of polymer chemistry and drug development.

Introduction: The Significance of CBDO Stereochemistry

The demand for BPA-free materials with high performance characteristics—such as exceptional clarity, toughness, and thermal stability—has driven significant innovation in polymer science. CBDO has become a cornerstone of this innovation.[2] Its rigid, gem-dimethyl-substituted cyclobutane core disrupts polymer chain packing, leading to amorphous copolyesters with high glass transition temperatures (Tg) and superior hydrolytic stability.[3]

However, the simple designation "CBDO" is insufficient for precise material design. The diol is produced as a mixture of cis and trans isomers, and the ratio and purity of these isomers are critical variables.[3] The cis isomer, with both hydroxyl groups on the same face of the cyclobutane ring, and the trans isomer, with hydroxyl groups on opposite faces, create different polymer architectures. Research indicates that polyesters synthesized with pure cis-CBDO are amorphous and exhibit significantly higher toughness compared to the semi-crystalline polymers derived from trans-CBDO.[4] This distinction is fundamental to tailoring polymer properties for specific high-stress applications, from medical devices to durable consumer goods. Understanding and controlling the isomeric composition of CBDO is therefore a primary concern for any application scientist working with these materials.

Industrial Synthesis and Isomer Genesis

The prevailing industrial synthesis of CBDO is a multi-stage process that inherently produces a mixture of cis and trans isomers. The process is both elegant and robust, designed for large-scale production.

Synthesis Pathway

The synthesis begins with isobutyric acid or its anhydride and proceeds through two key transformations: ketene dimerization and catalytic hydrogenation.[3]

-

Pyrolysis to Dimethylketene: Isobutyric anhydride is subjected to high-temperature pyrolysis, causing it to eliminate isobutyric acid and form the highly reactive intermediate, dimethylketene.[3]

-

[2+2] Cycloaddition (Dimerization): The gaseous dimethylketene spontaneously dimerizes upon cooling. This [2+2] cycloaddition reaction forms the stable cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD).[5]

-

Catalytic Hydrogenation: The final step is the reduction of the two ketone functionalities of TMCBD to hydroxyl groups. This is achieved through catalytic hydrogenation, typically using ruthenium, nickel, or rhodium-based catalysts under a dihydrogen atmosphere.[3][6] This reduction step is non-stereospecific and is the origin of the cis/trans isomer mixture.

The hydrogenation of the planar diketone can occur from either face of the ring. The delivery of hydrogen atoms from the catalyst surface to the carbonyl groups dictates the final stereochemistry, resulting in a mixture of the cis and trans diols.[3]

Isomer Separation: A Protocol Grounded in Chemical Principles

For applications demanding specific polymer properties, separating the cis and trans isomers from the crude mixture is essential. While fractional crystallization of the diols is possible, a more elegant and efficient method relies on the differential physical properties of their diester derivatives.

Causality of the Esterification Method

This separation technique exploits the principle that the cis and trans diols, when esterified, produce diesters with significantly different physical properties. A key patent describes a method using low molecular weight carboxylic acids like formic or acetic acid.[4] The rationale is as follows:

-

Structural Difference: The trans isomer is more symmetrical and linear than the bent cis isomer.

-

Differential Crystallinity: This higher symmetry allows the trans-diester to pack more efficiently into a crystal lattice, resulting in a higher melting point and a tendency to be a solid at or near room temperature.

-

Phase Separation: Conversely, the less symmetrical cis-diester packs poorly, has a lower melting point, and remains a liquid under the same conditions.[4]

This physical difference allows for a straightforward separation by simple filtration, followed by hydrolysis to regenerate the pure diol isomers.

Experimental Protocol: Separation via Diformate Esters

This protocol is adapted from the principles described in the authoritative literature.[4] It is a self-validating system; successful separation will be confirmed by the distinct melting points of the final purified isomers.

Objective: To separate a mixture of cis- and trans-CBDO into its pure isomers.

Materials:

-

CBDO isomer mixture

-

Formic acid (or acetic anhydride/acid)

-

Toluene

-

Methanol

-

Sodium methoxide solution

-

Standard laboratory glassware for reflux, filtration, and crystallization

Step-by-Step Methodology:

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser, charge the CBDO isomer mixture and an excess of formic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours to drive the formation of the diformate diesters.

-

Allow the reaction mixture to cool to room temperature. The trans-diformate will crystallize as a white solid, while the cis-diformate will remain in the liquid phase.

-

-

Separation of Diesters:

-

Separate the solid trans-diformate from the liquid cis-diformate-rich fraction by vacuum filtration.

-

Wash the solid cake with a small amount of cold solvent (e.g., hexane) to remove residual liquid.

-

Purify the solid trans-diformate further by recrystallization from a suitable solvent like toluene.

-

-

Hydrolysis (Saponification) to Regenerate Diols:

-

Trans Isomer: Dissolve the purified solid trans-diformate in methanol. Add a catalytic amount of sodium methoxide solution. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the diol.

-

Cis Isomer: Treat the liquid, cis-diformate-rich fraction similarly in a separate flask with methanol and sodium methoxide under reflux.

-

After hydrolysis, neutralize the catalyst, remove the methanol under reduced pressure, and isolate the crude diols.

-

-

Final Purification:

-

Purify the resulting trans-CBDO and cis-CBDO solids by recrystallization from a solvent such as toluene.

-

Dry the purified crystals under vacuum and confirm their identity and purity by melting point analysis and spectroscopy.

-

Structural Characterization of Cis and Trans Isomers

Confirmation of isomer identity and purity is achieved through standard analytical techniques. The distinct stereochemistry of the cis and trans isomers leads to measurable differences in their physical properties and spectroscopic signatures.

Physical Properties

The most immediate distinguishing feature is the melting point. Due to its higher symmetry, the trans isomer packs less efficiently in a crystal lattice. A US patent definitively identifies the higher melting isomer as cis.[4]

| Property | cis-CBDO | trans-CBDO | Reference(s) |

| Melting Point | ~163 °C | ~148 °C | [4] |

| Ring Conformation | Non-planar (Puckered) | Planar (Dihedral angle 0°) | [3] |

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing the isomers. The symmetry of each molecule is the key determinant of its spectral appearance.

-

¹H NMR: The chemical environment of the methine protons (CH-OH) is different in the two isomers, leading to distinct chemical shifts.

-

¹³C NMR: The symmetry of the trans isomer results in fewer unique carbon signals compared to the cis isomer under certain conditions. The chemical shifts of the methine carbons (C-OH) and the quaternary carbons are particularly diagnostic.

-

IR Spectroscopy: The O-H stretching region can provide information about intra- and intermolecular hydrogen bonding, which differs between the isomers due to the spatial orientation of the hydroxyl groups.

| Spectroscopy | Feature | cis-Isomer | trans-Isomer | Rationale / Reference(s) |

| ¹H NMR | CH-OH Proton | Singlet or narrow multiplet | Singlet or narrow multiplet | Specific shifts depend on solvent and concentration.[1] |

| CH₃ Protons | Multiple signals expected due to asymmetry | Fewer signals expected due to higher symmetry | [7] | |

| ¹³C NMR | C-OH Carbon | ~74.5 ppm | ~74.1 ppm | Subtle shift due to different steric environments.[2][8] |

| Quaternary Carbon | ~42.5 ppm | ~42.3 ppm | [2][8] | |

| CH₃ Carbons | Multiple signals (~26.6, ~20.9 ppm) | Fewer signals (~23.6 ppm) | The two methyl groups on each quaternary carbon are non-equivalent in the cis isomer.[2][8][9] | |

| IR Spectroscopy | O-H Stretch | Broad band ~3300-3400 cm⁻¹ | Broad band ~3300-3400 cm⁻¹ | Indicates hydrogen bonding. Subtle differences in band shape may exist due to different H-bonding patterns.[10] |

| C-O Stretch | ~1000-1100 cm⁻¹ | ~1000-1100 cm⁻¹ | [10] |

Applications in Polymer Science: Tailoring Performance

The primary industrial application of CBDO is as a co-monomer in polyester synthesis, most notably in polyethylene terephthalate (PET) modifications. The choice of isomer has a profound impact on the final polymer's properties.

-

cis-CBDO: The non-planar, bent structure of the cis isomer effectively disrupts chain packing and prevents crystallization. This leads to the formation of amorphous, transparent polyesters with excellent toughness and high impact strength .[4]

-

trans-CBDO: The more linear and symmetrical structure of the trans isomer allows polymer chains to pack more regularly, resulting in semi-crystalline polymers . These materials tend to be more rigid but less tough than their amorphous counterparts.[4]

This ability to tune properties from rigid and semi-crystalline to amorphous and tough simply by controlling the isomer ratio is a powerful tool for material scientists.

Experimental Protocol: Two-Stage Melt Polycondensation

This is a standard, industrially relevant method for producing high-molecular-weight polyesters.

Objective: To synthesize a copolyester of terephthalic acid, CBDO, and a co-diol (e.g., ethylene glycol).

Materials:

-

Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

-

This compound (as a specific cis/trans ratio or pure isomer)

-

Ethylene glycol (EG)

-

Transesterification catalyst (e.g., zinc acetate)

-

Polycondensation catalyst (e.g., antimony trioxide)

-

High-temperature reaction vessel with mechanical stirring, inert gas inlet, and vacuum capabilities.

Step-by-Step Methodology:

-

Stage 1: Transesterification (or Esterification):

-

Charge the reactor with DMT (or TPA), CBDO, and an excess of EG. Add the transesterification catalyst.

-

Heat the mixture under a slow stream of nitrogen to ~190-220 °C.

-

Methanol (if using DMT) or water (if using TPA) will be evolved as a byproduct. Continue heating and stirring until the evolution of the byproduct ceases, indicating the formation of a low molecular weight prepolymer.

-

-

Stage 2: Polycondensation:

-

Add the polycondensation catalyst to the molten prepolymer.

-

Gradually increase the temperature to ~270-290 °C while simultaneously reducing the pressure (applying a high vacuum, <1 Torr).

-

The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward and building molecular weight.

-

The viscosity of the melt will increase significantly. Continue the reaction until the desired melt viscosity (indicative of target molecular weight) is achieved.

-

Extrude the molten polymer from the reactor and cool to obtain the final copolyester.

-

Conclusion

The cis and trans isomers of this compound are not merely chemical curiosities; they are distinct molecular tools that enable the precise engineering of polymer properties. The ability to synthesize the isomer mixture, efficiently separate the pure stereoisomers, and characterize them accurately provides the foundation for developing advanced materials. As the demand for high-performance, safe, and sustainable polymers continues to grow, a deep, technical understanding of the role of CBDO stereochemistry will remain indispensable for innovation in the field.

References

- 1. This compound(3010-96-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound(3010-96-6) 13C NMR spectrum [chemicalbook.com]

- 7. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. This compound(3010-96-6) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a sterically hindered aliphatic diol, has emerged as a crucial building block in modern polymer chemistry and drug development. Its rigid cyclobutane core imparts unique and desirable properties to a variety of materials, most notably serving as a replacement for bisphenol A (BPA) in the production of high-performance polyesters such as Tritan™ copolyester.[1][2][3] Understanding the fundamental physical properties of TMCD is paramount for researchers and scientists to effectively utilize this versatile compound in their respective fields. This in-depth technical guide provides a comprehensive overview of the core physical characteristics of TMCD, with a particular focus on the distinct properties of its cis and trans isomers. Furthermore, this guide details the standard experimental methodologies for determining these properties, offering insights into the causality behind these established protocols.

Molecular Structure and Isomerism

TMCD, with the chemical formula C₈H₁₆O₂, exists as two stereoisomers: cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.[4] The spatial orientation of the two hydroxyl groups relative to the cyclobutane ring defines the isomer. In the cis isomer, the hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to significant variations in their physical properties, which in turn influence the characteristics of the resulting polymers.[5] The synthesis of TMCD typically involves the dimerization of dimethylketene followed by catalytic hydrogenation, a process that yields a mixture of both cis and trans isomers.[4][6][7] Consequently, the separation of these isomers is often a critical step for specific applications.[8]

The structural rigidity of the cyclobutane ring is a key feature of TMCD. The C₄ ring of the cis isomer is non-planar, exhibiting a dihedral angle of approximately 17.5° in the solid state. In contrast, the trans isomer has a planar C₄ ring with a dihedral angle of 0°.[4] This structural difference contributes to the distinct packing of the molecules in the crystalline lattice, thereby affecting properties such as melting point and density.

Core Physicochemical Properties

The physical properties of TMCD are summarized in the tables below. It is important to distinguish between the properties of the isomeric mixture and those of the individual cis and trans isomers, as these can differ significantly.

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| CAS Number | 3010-96-6 | [9][10] |

| Molecular Formula | C₈H₁₆O₂ | [1][9] |

| Molecular Weight | 144.21 g/mol | [9] |

| Appearance | White crystalline solid/powder | [6][11] |

| Boiling Point | 210-215 °C (lit.) | [2][10] |

| Density | 1.017 g/cm³ | [10] |

| Flash Point | 125 °F (51.7 °C) (closed cup) | [6] |

| Vapor Pressure | 0.062 Pa at 20 °C | [1][10] |

| Water Solubility | 61 g/L at 20 °C | [10] |

Table 2: Isomer-Specific Properties of this compound

| Property | cis-Isomer | trans-Isomer | Reference(s) |

| Melting Point | 162.5-163 °C | 147-148 °C | [8] |

The significant difference in the melting points of the cis and trans isomers is a direct consequence of their distinct molecular geometries and how they pack in the solid state. The higher melting point of the cis isomer suggests a more stable crystal lattice.

Solubility Profile

The solubility of TMCD is a critical parameter for its application in polymerization processes, formulation development, and purification. As a diol, its solubility is governed by the polarity of the solvent and its capacity for hydrogen bonding. The following table summarizes the solubility of TMCD in a range of common organic solvents at various temperatures. It is important to note that much of the publicly available quantitative data is derived from patent literature, where solubility is often expressed as a relative weight percentage to facilitate comparisons for crystallization processes.[12]

Table 3: Solubility of this compound in Various Organic Solvents

| Solvent System | Temperature (°C) | Solubility (Relative wt %) | Isomer Ratio (cis:trans) | Reference(s) |

| Alcohols | ||||

| Methanol | 49.8 | 100 | Not Specified | [12] |

| Methanol | 25.0 | 38.6 | Not Specified | [12] |

| Methanol | 5.0 | 11.4 | Not Specified | [12] |

| Ethanol | 54.9 | 100 | Not Specified | [12] |

| Ethanol | 25.0 | 25.9 | Not Specified | [12] |

| Ethanol | 5.0 | 6.5 | Not Specified | [12] |

| Isopropanol | 72.2 | 100 | Not Specified | [12] |

| Isopropanol | 25.0 | 9.9 | Not Specified | [12] |

| Isopropanol | 5.0 | 2.5 | Not Specified | [12] |

| Ketones | ||||

| Acetone | Not Specified | Soluble | Not Specified | [12] |

| Esters | ||||

| Ethyl Acetate | 70.1 | 100 | Not Specified | [12] |

| Ethyl Acetate | 25.0 | 13.5 | Not Specified | [12] |

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for the identification and characterization of TMCD and its isomers. The following sections provide an overview of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of TMCD and distinguishing between the cis and trans isomers.

-

¹H NMR (Mixture of Isomers): The proton NMR spectrum of a mixture of isomers shows characteristic signals for the methyl protons and the methine protons attached to the hydroxyl-bearing carbons. One source provides the following assignments for a mixture of isomers: signals at approximately 4.54, 4.52, 3.286, 3.146, 0.982, 0.904, and 0.835 ppm, assigned by H-H and C-H COSY.[13]

-

¹³C NMR: The carbon NMR spectra of the cis and trans isomers are distinct, allowing for their unambiguous identification.

Infrared (IR) Spectroscopy

The IR spectrum of TMCD is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, and absorptions associated with C-H stretching and bending of the aliphatic structure.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | O-H stretch (strong, broad) | [6] |

| ~2960 | C-H stretch (aliphatic) | [6] |

| ~1470 | C-H bend (methyl) | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TMCD. The electron ionization (EI) mass spectrum of TMCD is available through the NIST WebBook.[16][17] Analysis of the fragmentation pattern can help confirm the molecular structure.

Experimental Methodologies: A Deeper Dive

The accurate determination of the physical properties of TMCD relies on standardized and well-controlled experimental protocols. This section outlines the principles and procedures for key analytical techniques, providing the rationale behind the experimental choices.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline organic compounds, a sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Detailed Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of the crystalline TMCD is finely ground to ensure uniform heat transfer. The powdered sample is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor. The Thiele tube method, which utilizes a heated oil bath to ensure uniform temperature distribution, is a classical alternative.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point. This slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is another important physical constant.

Workflow for Microscale Boiling Point Determination

Caption: Workflow for Microscale Boiling Point Determination.

Detailed Protocol: Microscale Method

-

Sample Preparation: A small amount of liquid TMCD (if melted) or a solution in a high-boiling solvent is placed in a small test tube.

-

Apparatus Setup: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating and Observation: The assembly is heated in an oil bath. As the sample heats up and begins to boil, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid TMCD is added to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that a true equilibrium between the solid and dissolved states is reached.

-

Equilibration: The container is placed in a constant temperature bath and agitated for an extended period (typically 24-72 hours) to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of TMCD in the clear supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or by evaporating the solvent and weighing the residue.

Conclusion

This compound is a compound of significant industrial and academic interest, and a thorough understanding of its physical properties is essential for its effective application. This technical guide has provided a comprehensive overview of the key physicochemical characteristics of TMCD, with a particular emphasis on the distinct properties of its cis and trans isomers. By detailing the standard experimental methodologies for determining these properties, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently work with this versatile diol. The provided data and protocols serve as a valuable resource for optimizing reaction conditions, designing novel materials, and ensuring the quality and purity of TMCD-based products.

References

- 1. This compound CAS#: 3010-96-6 [m.chemicalbook.com]

- 2. This compound | 3010-96-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

- 9. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound(3010-96-6) 13C NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 17. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Building Block for High-Performance Polymers

2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO), a waxy, white crystalline solid, has emerged as a crucial diol monomer in the synthesis of advanced polymeric materials. Its rigid and sterically hindered cyclobutane core imparts exceptional thermal stability, mechanical strength, and hydrolytic resistance to polyesters, polycarbonates, and other condensation polymers. Notably, CBDO is increasingly utilized as a high-performance alternative to Bisphenol A (BPA), addressing the growing demand for BPA-free materials in consumer products, medical devices, and pharmaceutical packaging. The unique stereochemistry of CBDO, existing as cis and trans isomers, provides a powerful tool for fine-tuning polymer properties, making a deep understanding of its chemical structure essential for material design and application.

The Stereochemical Dichotomy: cis- and trans-2,2,4,4-Tetramethylcyclobutane-1,3-diol

The defining feature of 2,2,4,4-tetramethylcyclobutane-1,3-diol is its existence as two distinct stereoisomers: cis and trans. This isomerism arises from the relative orientation of the two hydroxyl groups on the cyclobutane ring. The stereochemistry of the diol has a profound impact on the conformation of the cyclobutane ring and, consequently, on the macroscopic properties of polymers derived from it.

Structural Conformation: A Tale of Two Rings

X-ray crystallographic studies have revealed significant conformational differences between the two isomers. The cyclobutane ring of the trans isomer is planar, with a dihedral angle of 0°. In contrast, the ring of the cis isomer is non-planar, exhibiting a puckered conformation with an average dihedral angle of 17.5°.[1] This puckering is a result of steric strain between the bulky methyl groups and the hydroxyl groups on the same face of the ring. The cis isomer has been observed to crystallize as two different conformers.[1]

The structural rigidity and the distinct three-dimensional shapes of the cis and trans isomers are key to their influence on polymer architecture. The planar and more linear structure of the trans isomer can allow for closer chain packing in polymers, potentially leading to semi-crystalline materials. Conversely, the kinked, non-planar structure of the cis isomer disrupts chain packing, favoring the formation of amorphous polymers with high glass transition temperatures (Tg) and excellent clarity.

Diagram: Structural Isomers of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Caption: The cis and trans isomers of CBDO possess distinct ring conformations.

Synthesis and Isomer Separation: A Controlled Approach

The industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is a well-established multi-step process that typically results in a mixture of cis and trans isomers.[2] The ability to control the isomer ratio and to separate the isomers is critical for tailoring the properties of the final polymer products.

The Synthetic Pathway

The synthesis begins with the pyrolysis of isobutyric anhydride or isobutyric acid to generate the highly reactive intermediate, dimethylketene. This intermediate then undergoes a spontaneous [2+2] cycloaddition (dimerization) to form the cyclic diketone, 2,2,4,4-tetramethylcyclobutane-1,3-dione.[2]

The final step is the catalytic hydrogenation of the diketone to the diol. This reduction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as ruthenium, nickel, or rhodium on a support.[2] The choice of catalyst and reaction conditions can influence the resulting ratio of cis to trans isomers. For instance, ruthenium-on-carbon catalysts have been shown to be effective, with larger ruthenium particle sizes favoring the formation of the trans isomer.[3] It is understood that the cis isomer is the kinetically favored product, while the trans isomer is the thermodynamically favored one.[3]

Diagram: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Caption: The industrial synthesis of CBDO proceeds via a three-step process.

Experimental Protocol: Selective Synthesis of cis-CBDO

The selective synthesis of the cis isomer can be achieved by controlling the hydrogenation conditions. The following protocol is a representative example:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,2,4,4-tetramethylcyclobutane-1,3-dione, a suitable solvent (e.g., a hydrocarbon), and a ruthenium-on-carbon catalyst.

-

Reaction Conditions: The reactor is purged and pressurized with hydrogen. The reaction is typically conducted at elevated temperatures and pressures.

-

Isomer Enrichment: The cis isomer can be selectively produced by running the reaction under conditions where it is only partially soluble in the reaction solvent, leading to its crystallization out of the reaction mixture and shifting the equilibrium towards its formation.

-

Workup: After the reaction, the catalyst is removed by filtration, and the cis-enriched CBDO is isolated from the solvent.

Isomer Separation

For applications requiring a pure isomer, separation of the cis/trans mixture is necessary. A common laboratory and potential industrial method involves the differential reactivity and physical properties of the isomers' esters.

Protocol for Isomer Separation via Esterification:

-

Esterification: The mixture of CBDO isomers is reacted with an esterifying agent, such as formic acid or acetic anhydride, to form the corresponding diesters.

-

Fractional Crystallization: At room temperature, the trans-diformate or trans-diacetate is a solid, while the cis-diester is a liquid. This difference in physical state allows for their separation by filtration.

-

Hydrolysis/Alcoholysis: The separated diesters are then converted back to the diols. This is typically achieved through base-catalyzed alcoholysis or hydrolysis under mild conditions to yield the pure trans and cis-enriched diols. The cis-diol can be further purified by fractional recrystallization.

Spectroscopic and Structural Characterization

A thorough characterization of the cis and trans isomers is crucial for quality control and for understanding their behavior in polymerization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. Due to their different symmetries and conformations, the chemical shifts of the protons and carbons in the two isomers are distinct.

¹H NMR:

¹³C NMR:

The carbon spectra also reflect the structural differences. The number of unique carbon signals and their chemical shifts can be used to identify the isomers. A database entry for the ¹³C NMR spectrum of the cis-isomer is available, though detailed assignments are not provided.[2]

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molar Mass | 144.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point (mixture) | 126-134 °C |

| Boiling Point | 210-215 °C |

| Water Solubility | 61 g/L at 20 °C |

Note: Physical properties can vary depending on the cis/trans isomer ratio.

Applications in Polymer Science and Drug Development

The primary application of 2,2,4,4-tetramethylcyclobutane-1,3-diol is as a monomer in the production of high-performance polyesters. The choice of the cis or trans isomer, or a specific ratio of the two, allows for the precise control of the final polymer's properties.

Impact on Polymer Properties

-

cis-CBDO: The non-planar structure of the cis isomer disrupts polymer chain packing, leading to amorphous materials with high glass transition temperatures (Tg), excellent optical clarity, and high impact strength. These properties are highly desirable for applications requiring durable, transparent plastics.

-

trans-CBDO: The planar structure of the trans isomer can facilitate more ordered chain packing, which can result in semi-crystalline polymers with higher melting points and moduli.

The ability to tune the cis/trans ratio provides a pathway to a wide range of copolyesters with tailored thermal and mechanical properties.

Relevance in Drug Development

In the field of drug development, the interest in CBDO-based polymers lies in their potential for creating novel drug delivery systems and medical devices. The thermal stability and mechanical robustness of these polymers, combined with their potential biocompatibility as a BPA replacement, make them attractive candidates for:

-

Controlled-release formulations: The tunable properties of CBDO-based polyesters could be leveraged for the encapsulation and sustained release of therapeutic agents.

-

Medical implants and devices: The high strength and durability of these materials are advantageous for fabricating long-lasting medical implants.

-

Pharmaceutical packaging: The chemical resistance and low extractable profile of CBDO-based polymers make them suitable for primary packaging of sensitive drug products.

Conclusion and Future Outlook

2,2,4,4-Tetramethylcyclobutane-1,3-diol is a versatile and valuable building block in modern polymer chemistry. Its unique stereochemistry, with distinct cis and trans isomers, offers a sophisticated means of controlling polymer architecture and properties. While the synthesis and separation of these isomers are well-understood, further research into the detailed kinetics of their polyesterification reactions would provide deeper insights for polymer chemists and material scientists. As the demand for high-performance, safe, and sustainable materials continues to grow, a thorough understanding of the chemical structure and properties of CBDO will be paramount in unlocking its full potential in a wide array of applications, from advanced engineering plastics to innovative biomedical devices.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO), a unique aliphatic diol. Its robust structure and resulting polymer properties have established it as a critical building block in advanced materials science, particularly as a high-performance alternative to bisphenol A (BPA). We will delve into its core properties, synthesis, stereochemistry, and applications, providing field-proven insights into its utility.

Core Identification and Physicochemical Properties

This compound, identified by CAS Number 3010-96-6 , is a white crystalline solid at standard conditions.[1][2] It is a cycloaliphatic diol that serves as a pivotal monomer in the synthesis of various polymeric materials.[3] The compound's rigid, sterically hindered cyclobutane ring is the source of the exceptional thermal and mechanical properties it imparts to polymers.[3]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3010-96-6 | [1][4][5][6] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][5][6] |

| Molar Mass | 144.21 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [1][2][6][7] |

| Melting Point | 126 to 134 °C (259 to 273 °F) | [1][6] |

| Boiling Point | 210 to 215 °C (410 to 419 °F) | [1][6] |

| Flash Point | 51 °C (124 °F) | [1][4] |

| Water Solubility | 61 g/L at 20 °C | [6] |

| Density | ~1.017 g/cm³ | [6] |

| Vapor Pressure | 0.0238 mmHg at 25 °C | [6] |

Molecular Structure and Stereochemistry: The Cis/Trans Isomers

A critical aspect of CBDO's chemistry is its existence as a mixture of cis and trans isomers, which arise from the relative orientation of the two hydroxyl groups on the cyclobutane ring.[1] The ratio of these isomers can influence the properties of the final polymer.

-

trans-Isomer: The hydroxyl groups are on opposite sides of the ring. This isomer has a dihedral angle of 0°, resulting in a planar ring structure.[1]

-

cis-Isomer: The hydroxyl groups are on the same side of the ring. The C₄ ring of the cis isomer is non-planar, exhibiting an average dihedral angle of 17.5° in the solid state.[1]

The differing stereochemistry of these isomers affects their reactivity and the packing of polymer chains, although in-depth studies on the reactivity differences are not extensive.[1]

Caption: Chemical structures of cis and trans isomers of CBDO.

Industrial Synthesis: A Two-Step Process

The established and economically viable route for synthesizing CBDO involves a two-stage process: ketene dimerization followed by catalytic hydrogenation.[1][8] This method provides a reliable pathway to the intermediate diketone and the final diol product.

Step 1: Dimerization of Dimethylketene

The process begins with the pyrolysis of isobutyric acid or its anhydride.[1][9] This high-temperature cleavage generates dimethylketene, a highly reactive intermediate. This ketene is not isolated but is immediately dimerized in a [2+2] cycloaddition reaction to form the stable cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK).[1][8]

Step 2: Hydrogenation of the Diketone

The resulting CBDK is then hydrogenated to yield CBDO.[7] This reduction of the two ketone functionalities to hydroxyl groups is the critical final step. The choice of catalyst is crucial for achieving high yield and selectivity.

-

Catalytic Choice: The hydrogenation is typically performed using catalysts based on ruthenium, nickel, or rhodium.[1] A patented method also describes a highly selective catalyst composed of copper, zinc, aluminum, and chromium oxides.[9] The catalyst's role is to facilitate the addition of hydrogen across the carbonyl double bonds, converting the ketones to secondary alcohols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound(CBDO) CAS 3010-96-6,this compound(CBDO) CAS 3010-96-6 Suppliers [yacooscience.com]

- 3. benchchem.com [benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 3010-96-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105732329A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

solubility of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in various solvents

An In-depth Technical Guide to the Solubility of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Various Solvents

Introduction

This compound (TMCD), a saturated aliphatic diol, is a pivotal monomer in the synthesis of advanced polymeric materials, most notably high-performance copolyesters like Tritan™.[1][2] It serves as a contemporary alternative to Bisphenol A (BPA), offering superior thermal stability, mechanical strength, and clarity to the resulting polymers.[1][3] The unique, sterically hindered, and rigid cyclobutane core of TMCD imparts these desirable characteristics.[4] TMCD is a white crystalline solid that exists as a mixture of cis and trans isomers, the ratio of which can influence the physical properties of both the monomer and the final polymer.[3][4]

A thorough understanding of the solubility of TMCD in various solvents is a critical prerequisite for its effective utilization in research and industrial applications. This knowledge is paramount for optimizing polymerization processes, designing efficient purification and crystallization protocols, and developing novel formulations.[5] This technical guide provides a comprehensive overview of the solubility of TMCD, synthesizes available quantitative and qualitative data, and presents a detailed, field-proven experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of TMCD is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [6] |

| Molecular Weight | 144.21 g/mol | [6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 126-129 °C (mixture of isomers) | [7][8] |

| Boiling Point | 210-215 °C | [2][7] |

| Density | 1.017 g/cm³ | [4] |

| Flash Point | 125 °F (51.7 °C) | [4] |

Core Principles of TMCD Solubility

The solubility of TMCD is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. Key factors influencing the solubility of TMCD include:

-

Polarity and Hydrogen Bonding: TMCD possesses two hydroxyl (-OH) groups, making it a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Solvents that are also polar and can participate in hydrogen bonding (e.g., alcohols, water) are generally effective at dissolving TMCD.

-

Molecular Structure and Isomerism: TMCD exists as cis and trans isomers.[3] The spatial arrangement of the hydroxyl groups differs between these isomers, which can affect their crystal lattice energy and how they interact with solvent molecules. Generally, trans isomers tend to have higher melting points and lower solubility in inert solvents compared to their cis counterparts due to more efficient packing in the crystal lattice.[9] The non-planar ring of the cis isomer and the planar ring of the trans isomer also contribute to differences in their physical properties.[3]

-

Temperature: The solubility of solids in liquids is typically an endothermic process, meaning that solubility increases with increasing temperature. This principle is fundamental to crystallization processes, where a saturated solution at a higher temperature is cooled to induce precipitation of the solute.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound in a range of solvents. It is important to note that a significant portion of the publicly available quantitative data is derived from patent literature, where solubility may be expressed as a relative weight percent to guide crystallization process development.[5]

Table 1: Quantitative Solubility Data for TMCD

| Solvent System | Temperature (°C) | Solubility | Data Type | Source |

| Water | 20 | 61 g/L | Quantitative | [1][7] |

| Water | 25 | 6.675 g/L (Est.) | Quantitative | [1][10] |

| Methanol | 49.8 | 100 (Relative wt %) | Quantitative | [5] |

| Methanol | 25.0 | 38.6 (Relative wt %) | Quantitative | [5] |

| Methanol | 5.0 | 11.4 (Relative wt %) | Quantitative | [5] |

| Ethanol | 54.9 | 100 (Relative wt %) | Quantitative | [5] |

| Ethanol | 25.0 | 25.9 (Relative wt %) | Quantitative | [5] |

| Ethanol | 5.0 | 6.5 (Relative wt %) | Quantitative | [5] |

| Isopropanol | 72.2 | 100 (Relative wt %) | Quantitative | [5] |

| Isopropanol | 25.0 | 9.9 (Relative wt %) | Quantitative | [5] |

| Isopropanol | 5.0 | 2.5 (Relative wt %) | Quantitative | [5] |

| Ethyl Acetate | 70.1 | 100 (Relative wt %) | Quantitative | [5] |

| Ethyl Acetate | 25.0 | 13.5 (Relative wt %) | Quantitative | [5] |

Note: The discrepancy in aqueous solubility values may be attributable to differences in experimental methodologies or variations in the cis/trans isomer ratio of the material tested.[1]

Table 2: Qualitative Solubility Data for TMCD

| Solvent | Temperature | Solubility | Data Type | Source |

| Methanol | Not Specified | Soluble | Qualitative | [1] |

| Acetone | Not Specified | Soluble | Qualitative | [5] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

A standardized and accurate method for determining the solubility of TMCD is crucial for generating reproducible and reliable data for research and process scale-up.[5] The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5][11]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Materials and Equipment

-

This compound (of known purity and isomer ratio, if possible)

-

Solvent of interest (analytical grade or higher)

-

Screw-capped glass vials

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or a validated spectroscopic method)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of TMCD to a series of screw-capped glass vials. The presence of excess solid is critical to ensure that equilibrium between the solid and liquid phases is achieved.[5][12]

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.[5]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Accurate temperature control is paramount as solubility is temperature-dependent.[11]

-

Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] It is advisable to conduct preliminary studies to determine the minimum equilibration time for a specific TMCD-solvent system by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.[5]

-

Carefully withdraw a known volume of the supernatant using a syringe that has been pre-warmed to the experimental temperature to prevent premature crystallization of the solute.[5]

-

If necessary, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step removes any fine suspended particles.

-

Accurately dilute the collected sample to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of TMCD in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13]

-

Prepare a calibration curve using standard solutions of TMCD of known concentrations in the same solvent to ensure accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the concentration of TMCD in the original saturated solution, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).[5][13]

-

Crucially, always report the temperature at which the solubility was determined.[5]

-

Conclusion

This compound is a compound with unique structural features that translate into valuable properties for material science and organic synthesis.[4] This guide has provided a detailed overview of its solubility in various solvents, underscored the fundamental principles governing this behavior, and presented a robust, standardized protocol for its experimental determination. The provided data, while highlighting the need for further investigation into a broader range of solvents and the specific solubility of the individual cis and trans isomers, offers a strong foundation for researchers and drug development professionals. By employing the detailed isothermal shake-flask methodology, scientists can generate high-quality, reproducible solubility data, enabling the confident optimization of processes involving this versatile diol.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 3010-96-6 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2,2,4,4-テトラメチル-1,3-シクロブタンジオール、異性体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. longdom.org [longdom.org]

- 10. 2,2,4,4-tetramethyl-1,3-cyclobutane diol, 3010-96-6 [thegoodscentscompany.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility analysis: Significance and symbolism [wisdomlib.org]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

The Synthesis of 2,2,4,4-Tetramethylcyclobutanedione: A Comprehensive Technical Guide for Precursor Development

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2,4,4-tetramethylcyclobutanedione (TMCBD), a pivotal precursor in the development of advanced polymers and pharmaceutical intermediates. The document is structured to offer not only a detailed, step-by-step synthetic protocol but also a thorough understanding of the underlying chemical principles, causality behind experimental choices, and critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of TMCBD in their work. We will delve into the industrially prevalent two-step methodology, which encompasses the generation of dimethylketene via pyrolysis of isobutyric anhydride, followed by its spontaneous dimerization. Emphasis is placed on reaction optimization, purification techniques, and the analytical characterization of the final product.

Introduction: The Strategic Importance of 2,2,4,4-Tetramethylcyclobutanedione

The sterically hindered and rigid cyclobutane ring of 2,2,4,4-tetramethylcyclobutanedione (TMCBD) imparts unique and highly desirable properties to its downstream derivatives. In the realm of polymer chemistry, TMCBD is the immediate precursor to 2,2,4,4-tetramethylcyclobutanediol (TMCBDO), a monomer that has gained significant traction as a bisphenol A (BPA) replacement in the production of high-performance polyesters and polycarbonates.[1] The resulting polymers exhibit enhanced thermal stability, impact resistance, and optical clarity.

For drug development professionals, the constrained four-membered ring of TMCBD offers a unique scaffold for the synthesis of novel therapeutic agents. The puckered structure of the cyclobutane ring can be exploited to orient pharmacophoric groups in specific three-dimensional arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent stability of the tetramethyl-substituted ring can improve the metabolic stability of drug candidates.

This guide will provide a comprehensive and practical overview of the most common and industrially viable synthesis of TMCBD, empowering researchers to confidently produce this valuable precursor in a laboratory setting.

The Core Synthesis: A Two-Stage Approach

The most robust and widely adopted method for the synthesis of TMCBD is a two-stage process. The first stage involves the generation of the highly reactive intermediate, dimethylketene, through the pyrolysis of a suitable precursor, most commonly isobutyric anhydride. The second stage is the spontaneous dimerization of dimethylketene to yield the desired 2,2,4,4-tetramethylcyclobutanedione.

Visualizing the Synthesis Workflow

References

An In-depth Technical Guide to the Thermal Stability of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a unique aliphatic diol that imparts exceptional thermal stability and durability to the polymers into which it is incorporated. This guide provides a comprehensive analysis of the thermal stability of TMCD, delving into its decomposition profile, the underlying mechanistic principles, and the state-of-the-art analytical techniques used for its characterization. By synthesizing theoretical knowledge with practical, field-proven experimental protocols, this document serves as an essential resource for professionals leveraging TMCD in the development of advanced materials.

Introduction: The Significance of Thermal Stability in TMCD Applications

This compound, a white crystalline solid, is a key building block in the synthesis of high-performance polyesters and other polymeric materials.[1] Its rigid and sterically hindered cyclobutane ring structure is a critical feature that enhances the thermal stability, hydrolytic resistance, and mechanical toughness of the resulting polymers.[1] These characteristics make TMCD-based materials highly desirable alternatives to traditional polymers like polycarbonate, particularly in applications demanding high heat resistance and durability.[2]

Understanding the intrinsic thermal stability of the TMCD monomer is paramount for several reasons:

-

Process Optimization: Knowledge of the decomposition temperature and potential hazardous byproducts is crucial for designing safe and efficient polymerization processes.

-

Material Performance: The thermal stability of the monomer directly influences the long-term performance and reliability of the final polymer product, especially in applications involving elevated temperatures.

-

Predictive Modeling: A thorough understanding of the thermal degradation pathways of TMCD allows for the development of predictive models to assess the lifetime and failure modes of TMCD-based materials.

This guide will provide a detailed exploration of the thermal stability of TMCD, beginning with its fundamental physicochemical properties and moving into a detailed analysis of its thermal decomposition.

Physicochemical Properties of TMCD

A foundational understanding of the physicochemical properties of TMCD is essential before delving into its thermal behavior. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126-134 °C (mixture of isomers) | [1] |

| Boiling Point | 210-215 °C | [1] |

| Flash Point | 51.7 °C (125 °F) | [1] |

| Water Solubility | 61 g/L at 20 °C | [1] |

Thermal Stability Profile of TMCD

Expected Thermal Decomposition Onset

Based on its application in melt polymerization of polyesters, which are conducted at temperatures ranging from 240-290°C, it is evident that TMCD possesses significant thermal stability.[3] The decomposition onset is expected to be well above its boiling point of 210-215 °C.

Predicted Decomposition Mechanism

The thermal decomposition of cyclobutane derivatives typically proceeds via ring cleavage.[4][5] In the case of TMCD, the strained four-membered ring is the most likely point of initial bond scission under thermal stress. The presence of four methyl groups on the cyclobutane ring may influence the stability and the specific fragmentation pathway.

A plausible decomposition pathway for TMCD involves the initial cleavage of a carbon-carbon bond in the cyclobutane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further fragmentation to yield smaller, more stable molecules. Safety Data Sheets for TMCD indicate that thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂), suggesting that the decomposition process involves oxidation, especially in the presence of air.

Experimental Protocols for Assessing Thermal Stability

To rigorously characterize the thermal stability of TMCD, a suite of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TMCD begins to decompose and to quantify the mass loss as a function of temperature.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground TMCD powder into an alumina or platinum TGA crucible.

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent premature oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Heat the sample from the initial temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (e.g., melting) and to detect exothermic or endothermic decomposition events.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of TMCD powder into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a temperature below any expected transitions (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature (e.g., 250 °C).

-

A second heating cycle may be performed to observe the glass transition temperature if the sample becomes amorphous after the first melt.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks indicate melting, while exothermic peaks can indicate crystallization or decomposition.

-

The melting point is determined from the peak of the endotherm. The enthalpy of fusion can be calculated from the area under the peak.

-

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions, providing critical safety data.

-

Sample Preparation:

-

A known mass of TMCD (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

-

Instrument Setup:

-

The sample bomb is placed within the ARC's adiabatic chamber.

-

The system is sealed, and the atmosphere can be controlled (e.g., inert or air).

-

-

"Heat-Wait-Search" Protocol:

-

The sample is heated in small, discrete temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a predefined sensitivity threshold (e.g., 0.02 °C/min).

-

If no exotherm is detected, the process of heating, waiting, and searching is repeated.

-

-

Exotherm Detection and Adiabatic Following:

-

Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the chamber match the sample temperature, preventing any heat loss to the surroundings.

-

The instrument records the temperature and pressure of the sample as a function of time as the decomposition reaction accelerates.

-

-

Data Analysis:

-

The onset temperature of the exothermic decomposition is determined.

-

Time-to-maximum-rate (TMR) and self-heating rates are calculated to assess the severity of the thermal hazard.

-

Factors Influencing the Thermal Stability of TMCD

The thermal stability of TMCD can be influenced by several factors, which are critical to consider in both experimental design and industrial applications:

-

Purity: The presence of impurities, such as residual catalysts from its synthesis or byproducts, can lower the decomposition temperature of TMCD.

-

Atmosphere: As indicated by the formation of CO and CO₂ upon decomposition, the presence of oxygen can lead to oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere.

-

Heating Rate: In dynamic thermal analysis techniques like TGA and DSC, the observed onset of decomposition can be influenced by the heating rate. Slower heating rates generally provide a more accurate determination of the decomposition temperature.

-

Isomer Ratio: TMCD exists as a mixture of cis and trans isomers.[11] While there is no readily available data on the differential thermal stability of the individual isomers, it is plausible that their different steric arrangements could lead to slight variations in their decomposition profiles.

Conclusion

This compound exhibits excellent thermal stability, a key attribute that makes it a valuable monomer for high-performance polymers. A comprehensive understanding of its thermal decomposition behavior is essential for its safe and effective use in research and industrial settings. This guide has provided a framework for this understanding by outlining the predicted decomposition mechanisms and detailing the standard analytical protocols for a thorough thermal stability assessment. By employing the methodologies described herein, researchers and drug development professionals can confidently characterize the thermal properties of TMCD and leverage its exceptional stability to innovate in the field of advanced materials.

References

- 1. benchchem.com [benchchem.com]